molecular formula C12H23N3O3 B7030980 N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide

Cat. No.: B7030980
M. Wt: 257.33 g/mol
InChI Key: BRKCWEDERQOLFW-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-3-13-12(17)15-8-6-14(7-9-15)11(16)5-4-10-18-2/h3-10H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKCWEDERQOLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent biological effects . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(4-methoxybutanoyl)piperazine-1-carboxamide stands out due to its unique structural features, such as the methoxybutanoyl group, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives

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